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Compound of Interest

Compound Name: 3',6-Dinitroflavone

Cat. No.: B1197838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3',6-dinitroflavone analogs, focusing on

their structure-activity relationships (SAR) as both anxiolytic agents and potential anticancer

compounds. The information presented is collated from various experimental studies to aid in

the rational design of novel therapeutic agents based on the flavone scaffold.

Anxiolytic Activity: Targeting GABAA Receptors
3',6-Dinitroflavone is a synthetic flavone derivative that has demonstrated high affinity for

central benzodiazepine receptors, leading to anxiolytic effects.[1] Its mechanism of action is

primarily through the modulation of GABAergic transmission.

Comparative Binding Affinity of 3',6-Dinitroflavone for
GABAA Receptor Subtypes
The anxiolytic effects of 3',6-dinitroflavone are attributed to its interaction with the

benzodiazepine binding site on the GABAA receptor. Experimental data indicates a differential

affinity for various receptor subtypes.
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Compound Receptor Subtype Ki (nM) Reference

3',6-Dinitroflavone
Cerebellum (Type I-

enriched)
Lower Ki value [1]

3',6-Dinitroflavone
Spinal Cord (Type II-

enriched)
Higher Ki value [1]

3',6-Dinitroflavone
Dentate Gyrus (Type

II-enriched)
Higher Ki value [1]

Key SAR Insights for Anxiolytic Activity:

Nitro Group Positioning: The presence of nitro groups at the 3' and 6 positions of the flavone

scaffold is crucial for high-affinity binding to benzodiazepine receptors.

Receptor Subtype Selectivity: 3',6-Dinitroflavone shows some selectivity for GABAA

receptor subtypes, with a higher affinity for the cerebellum (rich in Type I receptors)

compared to the spinal cord and dentate gyrus (rich in Type II receptors).[1]

Pharmacological Profile: In vivo studies in mice have shown that 3',6-dinitroflavone exhibits

potent anxiolytic effects in the elevated plus-maze test.[1] Notably, it does not produce

significant anticonvulsant or myorelaxant effects at anxiolytic doses, suggesting a partial

agonist profile.[1] The anxiolytic effect can be blocked by the benzodiazepine receptor

antagonist Ro 15-1788.[1]

Anticancer Activity: Emerging Potential of
Nitroflavones
While the primary focus of research on 3',6-dinitroflavone has been its anxiolytic properties,

there is growing evidence that nitroflavone derivatives, in general, possess anticancer

potential. The cytotoxic activity of these compounds is influenced by the number and position of

nitro groups, as well as other substitutions on the flavone core.

Comparative Cytotoxicity of Flavone Analogs in Cancer
Cell Lines
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The following table summarizes the cytotoxic activity (IC50 values) of various flavone

derivatives, including some with nitro substitutions, against different human cancer cell lines.

This data provides a basis for understanding the potential structure-activity relationships of

3',6-dinitroflavone analogs as anticancer agents.

Compound Substitution
Cancer Cell
Line

IC50 (µM) Reference

Flavone-1,2,3-

triazole hybrid

(Compound 8)

4-Nitrobenzyl-

1,2,3-triazole
HeLa (Cervical) Sub-micromolar [2]

Flavone-1,2,3-

triazole hybrid

(Compound 10)

Bis-(4-

nitrobenzyl-1,2,3-

triazole)

HeLa (Cervical) Sub-micromolar [2]

5-((5-Nitrofuran-

2-yl)allylidene)-2-

thioxo-4-

thiazolidinone

(Compound 14b)

5-Nitrofuran
MDA-MB-231

(Breast)
6.61 [3]

Heteroaryl

Flavanone (YP-

4)

Furan ring at

position 2
MCF7 (Breast) 7.3 [4][5]

Heteroaryl

Flavanone (YP-

4)

Furan ring at

position 2
HT29 (Colon) 4.9 [4][5]

Heteroaryl

Flavanone (YP-

4)

Furan ring at

position 2
A498 (Kidney) 5.7 [4][5]

Key SAR Insights for Anticancer Activity (Inferred from Analogs):

Importance of Nitro Groups: The presence of nitro groups, as seen in the flavone-1,2,3-

triazole hybrids and the nitrofuran derivative, appears to contribute significantly to cytotoxic

activity.[2][3]
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Heterocyclic Substitutions: The incorporation of heterocyclic rings, such as 1,2,3-triazole and

furan, can enhance anticancer potency.[2][4][5]

Position of Substituents: While direct SAR data for 3',6-dinitroflavone analogs is limited,

studies on other flavonoids suggest that the substitution pattern on both the A and B rings

plays a critical role in determining cytotoxic efficacy.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further investigation.

Synthesis of 7-Hydroxy-6-nitroflavone (A Precursor for
6-Nitroflavone Analogs)
This protocol describes a key step in the synthesis of 6-nitroflavone derivatives.

Procedure:

Add 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (0.301 g, 1.0 mmol) to

glacial acetic acid (10 mL) containing two drops of concentrated sulfuric acid.

Heat the resulting mixture at 100°C for 1 hour.

After cooling the reaction mixture to ambient temperature, add water (20 mL).

Collect the precipitate by filtration, wash with water, and dry.

Recrystallize the product from acetone to afford 7-hydroxy-6-nitroflavone.[6]

In Vitro Cytotoxicity Assay (MTT Assay)
This method is used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
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Treat the cells with various concentrations of the test compounds and a vehicle control.

After the desired incubation period (e.g., 48 hours), add MTT solution to each well and

incubate for 4 hours.

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan

crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth

by 50%.

GABAA Receptor Binding Assay
This assay is used to determine the affinity of compounds for the benzodiazepine binding site

of the GABAA receptor.

Procedure:

Prepare synaptic membrane fractions from the desired brain region (e.g., cerebellum).

Incubate the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) in the presence

of varying concentrations of the test compound.

Separate the bound and free radioligand by rapid filtration.

Measure the radioactivity of the filters using liquid scintillation counting.

Determine the Ki value, which represents the inhibitory constant of the test compound.

Elevated Plus-Maze Test for Anxiolytic Activity
This behavioral test is used to assess the anxiolytic effects of compounds in rodents.

Procedure:

The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms,

elevated from the floor.
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Administer the test compound or vehicle to the animals (e.g., mice) prior to the test.

Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5

minutes).

Record the time spent in and the number of entries into the open and enclosed arms.

An increase in the time spent in the open arms is indicative of an anxiolytic effect.
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Caption: Overview of the dual biological potential of the 3',6-dinitroflavone scaffold.
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Caption: Workflow for the synthesis and in vitro evaluation of 3',6-dinitroflavone analogs for

anticancer activity.
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Caption: Simplified signaling pathway illustrating the anxiolytic action of 3',6-dinitroflavone via

GABAA receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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